molecular formula C7H7ClN2O2 B1582912 5-chloro-N-methyl-2-nitroaniline CAS No. 35966-84-8

5-chloro-N-methyl-2-nitroaniline

Cat. No.: B1582912
CAS No.: 35966-84-8
M. Wt: 186.59 g/mol
InChI Key: YWJPRGWHZDSXML-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring, with a methyl group (-CH3) substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and dyes.

Biochemical Analysis

Biochemical Properties

5-chloro-N-methyl-2-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors . This compound interacts with enzymes such as histone deacetylases, inhibiting their activity and thereby influencing gene expression. Additionally, this compound can interact with proteins involved in cellular signaling pathways, affecting their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to changes in cellular responses. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, by inhibiting histone deacetylases, this compound can lead to increased acetylation of histones, resulting in changes in chromatin structure and gene expression . Additionally, this compound can interact with other enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure may result in sustained changes in gene expression and cellular metabolism, while short-term exposure may have more transient effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through reduction, oxidation, and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall activity and toxicity of this compound, influencing its impact on cellular function and organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity, as its concentration in specific tissues or organelles may determine its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may localize to the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-2-nitroaniline typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, high-pressure amination and the use of environmentally friendly nitrating agents like nitrogen dioxide instead of traditional nitric acid-sulfuric acid mixtures .

Comparison with Similar Compounds

Comparison: 5-chloro-N-methyl-2-nitroaniline is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions compared to other similar nitroanilines. This methyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties .

Properties

IUPAC Name

5-chloro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPRGWHZDSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292997
Record name 5-chloro-N-methyl-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35966-84-8
Record name 5-Chloro-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35966-84-8
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Record name NSC 86687
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Record name 35966-84-8
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Record name 5-chloro-N-methyl-2-nitroaniline
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Synthesis routes and methods I

Procedure details

To a solution at 0° C. of 5-chloro-2-nitroaniline (100 g) in dimethylformamide (1.0 l) was added potassium t-butoxide (70.3 g) and the mixture was stirred at 0° C. for 1 hour. To the reaction mixture was added dropwise a solution of dimethyl sulfate (62 ml) in dimethylformamide (100 ml) and the resulting mixture was stirred at 25° C. for 1.5 hours to afford a solution of 5-chloro-N-methyl-2-nitroaniline in dimethylformamide. To the resulting mixture was added 24% sodium methoxide in methanol (230 ml) and the mixture was heated at 55° C. for 2 hours with stirring. At the end of this time the reaction mixture was cooled to 25° C. and water (1.5 l) was added. The precipitated crystals were collected by filtration and washed with water and methanol to give the desired compound (94.5 g, yield 90%).
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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100 g
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70.3 g
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1 L
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62 mL
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100 mL
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Synthesis routes and methods II

Procedure details

5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline (30 g) from Example 9 was dissolved in methanol (300 ml), followed by addition of an aqueous 15% NaOH solution and subsequent addition of methanol (50 ml) under stirring for 3 hours. The reaction mixture solution was poured into water (400 ml), and the precipitate was given by filtration, which was then washed with water. The precipitate was dissolved in methylene chloride (300 ml), and then the methylene chloride layer was washed with water and saturated sodium chloride solution to dry the product over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the title compound was given (19 g; 96%).
Name
5-Chloro-N-methyl-2-nitro-N-trifluoroacetylaniline
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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50 mL
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400 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-chloro-2-nitroaniline (1.73 g, 10.0 mmol) in DMF (40 mL) was added NaH (60% oily, 880 mg, 22.0 mmol) at 0° C. followed by excess amount of Mel (3.0 mL). The mixture was stirred at 0° C. for 1 hr then at room temperature overnight. The mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (1.86 g, quant): 1H NMR (DMSO-d6) δ 2.95 (d, 3H), 6.69 (dd, 1H), 7.03 (d, 1H), 8.08 (d, 1H), 8.28 (br, 1H).
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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